An In-depth Technical Guide on (R)-2-(Azetidin-2-yl)propan-2-ol
An In-depth Technical Guide on (R)-2-(Azetidin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological context of the chiral azetidine derivative, (R)-2-(azetidin-2-yl)propan-2-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with established principles of azetidine chemistry to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical Properties
(R)-2-(Azetidin-2-yl)propan-2-ol is a chiral, four-membered heterocyclic compound. The azetidine ring, a saturated aza-heterocycle, imparts significant ring strain, which can be harnessed for unique chemical transformations. The presence of a tertiary alcohol and a secondary amine provides two functional groups for further chemical modification, making it an attractive building block in the synthesis of more complex molecules. The hydrochloride salt is a common form for handling and storage of such amines.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(azetidin-2-yl)propan-2-ol hydrochloride | - |
| CAS Number | 2173637-17-5 (hydrochloride salt) | [1] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2][3] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted: Soluble in water and polar organic solvents | - |
| Purity | Typically >95% (commercially available) | - |
| InChI Key | AISKZCFQZZIZHH-NUBCRITNSA-N (hydrochloride) | [3] |
Synthesis and Experimental Protocols
A potential synthetic route starts from a suitable N-protected azetidine-2-carboxylate, which can be converted to a ketone. Subsequent Grignard reaction with methylmagnesium bromide would yield the desired tertiary alcohol. The stereochemistry at the C2 position would be established from a chiral precursor.
Below is a generalized, plausible experimental workflow for the synthesis of (R)-2-(Azetidin-2-yl)propan-2-ol.
Detailed Methodologies (Hypothetical Protocol)
Step 1 & 2: Synthesis of N-Boc-(R)-azetidin-2-yl Weinreb amide
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To a solution of N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
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The reaction mixture is stirred at room temperature for 12-16 hours.
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The reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the N-Boc-(R)-azetidin-2-yl Weinreb amide.
Step 3: Synthesis of N-Boc-(R)-2-(azetidin-2-yl)propan-2-ol
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A solution of the N-Boc-(R)-azetidin-2-yl Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.
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A solution of methylmagnesium bromide (3.0 eq, 3.0 M in diethyl ether) is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
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The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
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The crude product is purified by column chromatography to yield N-Boc-(R)-2-(azetidin-2-yl)propan-2-ol.
Step 4: Synthesis of (R)-2-(Azetidin-2-yl)propan-2-ol hydrochloride
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The N-Boc protected intermediate (1.0 eq) is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.
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A solution of HCl in dioxane (e.g., 4 M) or concentrated HCl is added, and the mixture is stirred at room temperature for 1-3 hours.
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The solvent is removed under reduced pressure to yield the crude hydrochloride salt.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to give the final product.
Spectroscopic Characterization
Specific spectroscopic data for (R)-2-(azetidin-2-yl)propan-2-ol is not available in the public domain. However, based on the proposed structure and data from analogous compounds, the following characteristic signals can be predicted. For illustrative purposes, typical chemical shifts and patterns for a 2-substituted N-H azetidine are provided.
Note: The following data is representative and not experimentally determined for the title compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups (singlet, ~1.2-1.5 ppm), the diastereotopic methylene protons on the azetidine ring (multiplets, ~2.0-2.5 ppm and ~3.0-3.5 ppm), the proton at the C2 position (multiplet, ~3.5-4.0 ppm), and a broad singlet for the N-H and O-H protons (exchangeable with D₂O). |
| ¹³C NMR | Resonances for the two equivalent methyl carbons (~25-30 ppm), the methylene carbons of the azetidine ring (~35-45 ppm and ~50-60 ppm), the quaternary carbon of the propan-2-ol group (~70-75 ppm), and the C2 carbon of the azetidine ring (~65-70 ppm). |
| IR (Infrared) | Broad absorption bands for the O-H and N-H stretching vibrations (~3200-3500 cm⁻¹), C-H stretching vibrations (~2850-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region. |
| MS (Mass Spec.) | A molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺ in ESI-MS. Fragmentation patterns would likely involve the loss of a methyl group or a water molecule. |
Biological Context and Potential Signaling Pathways (Hypothetical)
There is no reported biological activity for (R)-2-(azetidin-2-yl)propan-2-ol. However, the azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Azetidine-containing molecules have been developed as enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[5]
Given its structure, (R)-2-(azetidin-2-yl)propan-2-ol could potentially serve as a scaffold for the development of inhibitors for enzymes that recognize small, chiral alcohol or amine functionalities. For instance, it could be a starting point for developing inhibitors of certain kinases or proteases.
To illustrate a potential mechanism of action for a hypothetical drug candidate derived from this scaffold, a simplified signaling pathway for a generic kinase inhibitor is presented below.
Disclaimer: The following diagram represents a hypothetical signaling pathway and is for illustrative purposes only. It does not represent any known biological activity of (R)-2-(Azetidin-2-yl)propan-2-ol.
Conclusion
(R)-2-(Azetidin-2-yl)propan-2-ol is a chiral building block with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this compound is scarce, its synthesis is feasible through established stereoselective methods. The presence of versatile functional groups on a rigid, strained ring system makes it an attractive starting point for the generation of novel, diverse chemical libraries for drug discovery. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.
References
- 1. 2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride | 2173637-17-5 [m.chemicalbook.com]
- 2. 2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride CAS#: 935669-11-7 [chemicalbook.com]
- 3. (R)-2-(Azetidin-2-yl)propan-2-ol hydrochloride [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2-(azetidin-2-yl)propan-2-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
